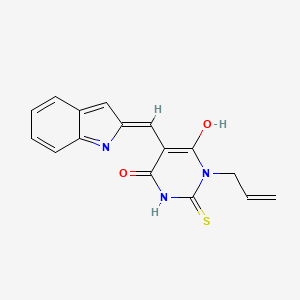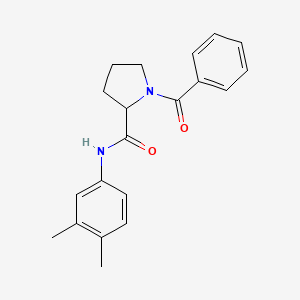
1-allyl-5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as indolylmaleimide, is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of maleimide derivatives and is widely used as a protein kinase inhibitor.
Mécanisme D'action
Indolylmaleimide inhibits protein kinases by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate, which leads to a disruption in cell signaling and regulation. Indolylmaleimide has been shown to have a high affinity for the ATP-binding site of PKC, which makes it a potent inhibitor of this enzyme.
Biochemical and Physiological Effects
Indolylmaleimide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of PKC and CDK2. Indolylmaleimide has also been shown to inhibit the proliferation of smooth muscle cells, which makes it a potential therapeutic agent for cardiovascular diseases. Additionally, 1-allyl-5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionemide has been shown to have anti-inflammatory effects by inhibiting the activity of GSK3.
Avantages Et Limitations Des Expériences En Laboratoire
Indolylmaleimide has several advantages for lab experiments. It is a potent and specific inhibitor of protein kinases, which makes it a valuable tool for studying cell signaling and regulation. Indolylmaleimide has also been shown to have low toxicity and high stability, which makes it suitable for long-term experiments.
However, there are also some limitations to using 1-allyl-5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionemide in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to work with. Indolylmaleimide also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for the study of 1-allyl-5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionemide. One potential direction is to develop more potent and specific inhibitors of protein kinases. Another direction is to investigate the potential therapeutic applications of 1-allyl-5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionemide for various diseases, including cancer and cardiovascular diseases. Additionally, there is a need to develop new methods for delivering 1-allyl-5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionemide to target cells and tissues to improve its effectiveness as a therapeutic agent.
Conclusion
In conclusion, 1-allyl-5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionemide is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of protein kinases and has various biochemical and physiological effects. Indolylmaleimide has several advantages for lab experiments, but there are also some limitations to using this compound. There are several future directions for the study of 1-allyl-5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionemide, including the development of more potent and specific inhibitors of protein kinases and investigating its potential therapeutic applications for various diseases.
Méthodes De Synthèse
Indolylmaleimide can be synthesized by reacting indole-2-carboxylic acid with thionyl chloride to form indole-2-carbonyl chloride. The resulting compound is then reacted with maleic anhydride in the presence of a base such as triethylamine to form 1-allyl-5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionemide. This synthesis method has been optimized to produce high yields of pure 1-allyl-5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionemide.
Applications De Recherche Scientifique
Indolylmaleimide has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. Indolylmaleimide has been shown to inhibit the activity of various protein kinases, including protein kinase C (PKC), glycogen synthase kinase 3 (GSK3), and cyclin-dependent kinase 2 (CDK2).
Propriétés
IUPAC Name |
6-hydroxy-5-[(Z)-indol-2-ylidenemethyl]-1-prop-2-enyl-2-sulfanylidenepyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-2-7-19-15(21)12(14(20)18-16(19)22)9-11-8-10-5-3-4-6-13(10)17-11/h2-6,8-9,21H,1,7H2,(H,18,20,22)/b11-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVROGNRWQZIJO-LUAWRHEFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=C(C(=O)NC1=S)C=C2C=C3C=CC=CC3=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=C(C(=O)NC1=S)/C=C\2/C=C3C=CC=CC3=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201989 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6054039.png)

![1-(2-methoxyphenyl)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6054052.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B6054056.png)
![3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6054067.png)


![methyl 5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6054120.png)
![6-(3,4-dimethyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B6054126.png)
![{3-(4-fluorobenzyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B6054132.png)
![7-(2,3-difluorobenzyl)-2-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6054146.png)
![N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}-2-furamide](/img/structure/B6054147.png)
![4-{[({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B6054148.png)
